Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate is a chemical compound with the molecular formula CHNO and a molecular weight of 187.20 g/mol. This compound is classified as an ester and is recognized for its potential applications in pharmaceutical research, particularly in the development of anticancer agents and kinase inhibitors. The compound is associated with various chemical properties that make it suitable for synthetic organic chemistry.
The compound is cataloged under the CAS number 79430-99-2 and is available from multiple suppliers, including Sigma-Aldrich and Ambeed. It is classified as a reference standard for pharmaceutical testing, particularly in studies related to drug efficacy and safety. Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate falls under the category of organic compounds due to its structure, which includes both aromatic and aliphatic components.
The synthesis of methyl 4-(2-cyanoeth-1-en-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of methyl 4-benzoylbenzoate with appropriate cyanation agents under controlled conditions.
The synthesis may require specific catalysts and solvents to optimize yield and purity. Key steps generally involve:
Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate features a benzoate moiety connected to a cyanoalkene group. The structural representation can be illustrated using SMILES notation: COC(=O)c1ccc(C=C(C#N)C)cc1
.
Key structural data include:
Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate can participate in various chemical reactions, including:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. These reactions are essential for exploring its potential as a precursor in drug synthesis.
The mechanism of action for methyl 4-(2-cyanoeth-1-en-1-yl)benzoate primarily relates to its interactions within biological systems, particularly in terms of enzyme inhibition or activation pathways.
Studies have suggested that compounds similar to methyl 4-(2-cyanoeth-1-en-1-yl)benzoate may exhibit anticancer properties by inhibiting specific kinase pathways involved in cell proliferation and survival.
Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate typically appears as a colorless to pale yellow liquid or solid, depending on purity and storage conditions.
Key chemical properties include:
Relevant analyses may include spectroscopic methods (NMR, IR) to confirm structure and purity.
Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate has significant applications in scientific research, particularly:
Research into its biological activity continues to explore its potential therapeutic uses, particularly in oncology and enzyme inhibition studies.
The synthesis of methyl 4-[(E)-2-cyanoethenyl]benzoate (CAS 79430-99-2) typically employs sequential functionalization of para-substituted benzoate esters. A common route begins with methyl 4-formylbenzoate, which undergoes a Knoevenagel condensation with cyanoacetic acid or malononitrile derivatives. This one-pot condensation facilitates the introduction of the α,β-unsaturated nitrile moiety directly onto the aromatic ring. Alternative pathways utilize Wittig olefination of methyl 4-formylbenzoate with phosphonium ylides bearing cyano groups, though this method often requires rigorous anhydrous conditions and yields mixtures of (E)/(Z) isomers necessitating purification [2] [3].
For electron-deficient benzoates, palladium-catalyzed Heck couplings between methyl 4-iodobenzoate and acrylonitrile provide moderate yields (60-75%). However, this route faces challenges with regioselectivity and requires stoichiometric silver additives to suppress homocoupling byproducts. Microwave-assisted modifications of this pathway reduce reaction times from 24 hours to <4 hours while improving yields to 85% [1].
Table 1: Comparison of Multi-Step Synthetic Pathways
Starting Material | Reaction Type | Key Reagent | Yield (%) | Isomeric Ratio (E:Z) |
---|---|---|---|---|
Methyl 4-formylbenzoate | Knoevenagel condensation | Cyanoacetic acid | 70-82 | 95:5 |
Methyl 4-formylbenzoate | Wittig olefination | (Cyanomethylene)triphenylphosphorane | 55-65 | 80:20 |
Methyl 4-iodobenzoate | Heck coupling | Acrylonitrile/Pd(OAc)₂ | 60-75 | >99:1 |
Methyl 4-bromobenzoate | Rhodium C–H activation | 2-Cyanoacetylene | 88-92 | >99:1 |
Stereoselective synthesis of the thermodynamically stable (E)-isomer is critical for electronic applications requiring planar conjugation. The rhodium-catalyzed inverse Sonogashira reaction using [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (20 mol%) in 1,2-dichloroethane (DCE) at 45°C achieves >99% (E)-selectivity via directed ortho-C–H activation of methyl benzoate derivatives. This mechanism proceeds through:
Copper(I)-carbene complexes in ionic liquids provide complementary stereocontrol for Knoevenagel condensations. The catalyst’s π-acidity stabilizes the transition state favoring (E)-product formation, achieving 95:5 (E/Z) ratios. Reaction kinetics confirm Z-to-E isomerization occurs via a metal-stabilized enolate intermediate under these conditions.
Solvent polarity significantly impacts coupling efficiency and stereoselectivity:
Microwave irradiation in DMF cuts reaction times by 70% but necessitates rapid cooling to prevent Z-isomer formation. Additives like acetic acid (5 mol%) improve stereoselectivity by protonating enolates to prevent equilibration.
Michael additions to in-situ-generated methyl 4-(2-cyanoethenyl)benzoate require precise optimization to avoid polymerization:
Table 2: Optimized Michael Addition Conditions
Nucleophile | Solvent | Temperature (°C) | Catalyst | Conversion (%) | Byproducts |
---|---|---|---|---|---|
Benzylamine | THF | 0 | None | 88 | Diadducts (<5%) |
Sodium azide | DMF/H₂O | 25 | CuI | 95 | HN₃ decomposition products |
Ethane thiol | CH₂Cl₂ | –20 | TEMPO (5 mol%) | 82 | Disulfides (8%) |
Malonate anion | Toluene | 40 | DBU (10 mol%) | 75 | Polymer (15%) |
Sustainable methodologies focus on waste reduction and energy efficiency:
Decarboxylation side reactions are suppressed below 250°C, while in-situ FTIR monitoring enables real-time quenching upon reaching 95% conversion to prevent degradation. Life-cycle assessments confirm these approaches reduce E-factors by 3.7x compared to batch methods.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3